2-[(7-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]-N-(2-methoxyphenyl)butanamide
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Description
2-[(7-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]-N-(2-methoxyphenyl)butanamide is a useful research compound. Its molecular formula is C32H34N4O7S and its molecular weight is 618.71. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Modifications
Research into the synthesis and structural modifications of quinazoline derivatives and related compounds has led to the discovery of various methods for producing these compounds with potential biological activities. For instance, the development of new approaches to 6-oxoisoaporphine and tetrahydroisoquinoline derivatives involves starting materials such as 2,3-dihydro-6-hydroxy-5-methoxy-7H-dibenzo[de,h]quinolin-7-one, which are accessible through Bischler–Napieralski cyclization (Sobarzo-Sánchez et al., 2010). Similarly, the synthesis of 5H-benzothiazolo[3,2-a]quinazolin-5-ones and related heterocyclic compounds has been achieved, showcasing the versatility in generating structurally diverse molecules with potential therapeutic applications (Kim, D. H., 1981).
Biological Activities
The modification of quinazoline derivatives has led to compounds with significant biological activities. For example, substituted benzo[h]quinazolines and benzo[g]indazoles have been synthesized and evaluated for their in vitro anti-tubercular activity, revealing compounds with significant activity against Mycobacterium tuberculosis (Maurya et al., 2013). Additionally, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated promising antioxidant and anticancer activities, highlighting the potential for these compounds in therapeutic applications (Tumosienė et al., 2020).
Mechanistic Insights and Potential Applications
The exploration of the mechanisms underlying the biological activities of quinazoline derivatives and related compounds has provided valuable insights. The discovery of selective histone deacetylase 6 inhibitors using the quinazoline as the cap demonstrates the potential of these compounds in cancer treatment, where they inhibit tumor growth more effectively than some current treatments (Yang et al., 2016). This research underscores the importance of structural modifications in enhancing biological activity and selectivity for specific therapeutic targets.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[7-[4-[(4-methoxyphenyl)methylamino]-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O7S/c1-4-28(30(38)34-23-8-5-6-9-25(23)41-3)44-32-35-24-17-27-26(42-19-43-27)16-22(24)31(39)36(32)15-7-10-29(37)33-18-20-11-13-21(40-2)14-12-20/h5-6,8-9,11-14,16-17,28H,4,7,10,15,18-19H2,1-3H3,(H,33,37)(H,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAWVWXPDVIAPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCC5=CC=C(C=C5)OC)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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